1-Tributylstannyl-3,3,3-trifluoro-1-propyne
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Synonyms
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for both organotin compounds and fluorinated alkynes. The primary systematic name, 1-tributylstannyl-3,3,3-trifluoro-1-propyne, clearly delineates the structural components and their positional relationships within the molecule. This nomenclature reflects the presence of a tributyltin moiety attached at the terminal carbon of a trifluoromethyl-substituted propyne unit.
Alternative systematic nomenclatures for this compound include tributyl(3,3,3-trifluoroprop-1-ynyl)stannane and tributyl(3,3,3-trifluoro-1-propynyl)stannane, which emphasize the organostannane perspective of the molecular structure. These variations in nomenclature reflect different approaches to describing the same chemical entity, with some emphasizing the alkyne functionality and others prioritizing the organotin component.
The compound is registered under the Chemical Abstracts Service number 64185-12-2, providing a unique identifier for database searches and regulatory documentation. Additional identifier codes include the Developmental Therapeutics Program Substance Identifier DTXSID10458558 and the European Community number 890-465-3, facilitating international chemical communication and regulatory compliance.
Molecular Formula and Weight
The molecular formula of this compound is established as C₁₅H₂₇F₃Sn, representing a composition of fifteen carbon atoms, twenty-seven hydrogen atoms, three fluorine atoms, and one tin atom. This empirical formula provides immediate insight into the substantial molecular complexity arising from the combination of the organotin framework with the fluorinated alkyne unit.
The molecular weight calculations show slight variations across different sources, with values reported as 383.08 grams per mole and 383.10 grams per mole. These minor discrepancies likely reflect different precision levels in atomic weight calculations or rounding conventions used by various chemical databases. The molecular weight distribution indicates that the tin atom contributes significantly to the overall mass, comprising approximately 31% of the total molecular weight.
The molecular formula reveals important structural information about the compound's architecture. The presence of exactly three fluorine atoms confirms the trifluoromethyl substitution pattern, while the twenty-seven hydrogen atoms indicate the saturation state of the three butyl chains attached to the tin center. The carbon count of fifteen atoms encompasses three carbons from the propyne backbone and twelve carbons distributed among the three butyl substituents.
Three-Dimensional Structural Features
The three-dimensional architecture of this compound exhibits distinctive geometric characteristics arising from the hybridization states and coordination preferences of its constituent elements. The alkyne functionality imposes a linear geometry around the carbon-carbon triple bond, with the tin-substituted carbon maintaining tetrahedral coordination geometry due to the sp³ hybridization of the tin center.
The tributyltin moiety adopts a tetrahedral configuration around the central tin atom, with the three butyl chains and the alkynyl carbon occupying the four coordination sites. This geometric arrangement creates a bulky, three-dimensional structure that significantly influences the compound's reactivity patterns and steric accessibility. The butyl chains provide substantial steric bulk around the tin center, potentially affecting the compound's behavior in chemical transformations.
The trifluoromethyl group at the terminal position of the alkyne unit exhibits tetrahedral geometry around the carbon center, with the three fluorine atoms arranged symmetrically. The carbon-fluorine bonds are significantly shorter than typical carbon-hydrogen bonds, contributing to the compact nature of the trifluoromethyl group despite its substantial electronic influence. The linear alkyne unit serves as a rigid connector between the bulky tributyltin moiety and the electronically active trifluoromethyl group.
Bond length considerations reveal that the tin-carbon bond to the alkyne unit is longer than typical carbon-carbon bonds due to the larger atomic radius of tin. The carbon-carbon triple bond maintains its characteristic shorter length compared to single or double bonds, providing structural rigidity to the molecular framework. The spatial arrangement creates distinct regions of different electronic and steric properties within the same molecule.
The overall molecular shape can be described as having a linear backbone with substantial three-dimensional bulk concentrated around the tin center. This structural arrangement influences both the compound's physical properties and its chemical reactivity patterns. The geometric constraints imposed by the alkyne unit limit rotational freedom around the tin-carbon bond, potentially leading to preferred conformational arrangements in solution.
Electronic Effects of the Trifluoromethyl Group
The trifluoromethyl group in this compound exerts profound electronic influences on the molecular system through its strong electron-withdrawing characteristics. Research on related trifluoromethyl-containing compounds demonstrates that the trifluoromethyl group significantly affects electron density distribution throughout conjugated systems. The three fluorine atoms create a substantial electron-deficient region that influences the reactivity patterns of the entire alkyne unit.
The electron-withdrawing nature of the trifluoromethyl group manifests through both inductive and field effects, which propagate through the alkyne π-system toward the organotin moiety. Studies on alkynyl-protected metal clusters have shown that electron-withdrawing substituents like trifluoromethyl groups play critical roles in electronic stabilization through inductive mechanisms. This electronic influence modifies the electron density at the tin center, potentially affecting the compound's behavior in transmetalation reactions.
The trifluoromethyl group's electronic effects extend beyond simple electron withdrawal, influencing the polarization of the carbon-carbon triple bond. Research on trifluoromethyl-substituted alkynes indicates that the electron-deficient nature of the trifluoromethyl group enhances the electrophilic character of the alkyne carbon adjacent to it. This electronic modification can direct the regioselectivity of addition reactions and influence the compound's participation in cross-coupling processes.
Computational studies on related systems suggest that the trifluoromethyl group creates significant dipole moments within the molecular framework, affecting both intermolecular interactions and intramolecular electronic communication. The strong electronegativity of fluorine atoms generates partial positive charges on adjacent carbon atoms, creating a cascade of electronic effects throughout the molecule. These electronic perturbations can influence the binding affinity and reactivity patterns in catalytic transformations.
The electronic effects also manifest in the compound's spectroscopic properties, with the trifluoromethyl group's influence detectable through nuclear magnetic resonance coupling patterns and chemical shift variations. The electron-withdrawing character affects the shielding of nearby nuclei, providing diagnostic information about the electronic environment. These electronic influences are crucial for understanding the compound's behavior in synthetic applications and mechanistic pathways.
Steric Considerations in Organotin-Alkyne Hybrid Systems
The steric environment in this compound represents a complex interplay between the bulky tributyltin moiety and the more compact trifluoromethyl-alkyne unit. Research on organotin compounds in polymerization reactions has demonstrated that steric hindrance significantly influences transition state formation and reaction kinetics. The three butyl chains attached to the tin center create substantial steric bulk that can impede approach of reagents and influence reaction selectivity.
The steric effects of organotin compounds have been specifically studied in the context of transmetalation processes, where the size of the alkyl substituents on tin dramatically affects reaction rates and mechanisms. Theoretical calculations have proven that steric hindrance of organotin compounds significantly influences transition state geometries in cross-coupling reactions. The bulky nature of the tributyl groups in this compound likely creates similar steric constraints that affect its reactivity profile.
Steric considerations become particularly important in the context of the compound's applications in cross-coupling chemistry. Studies on bulky triorganotin hydrides have shown that steric bulk around the tin center affects both reaction rates and stereoselectivity in addition reactions. The tributyltin moiety provides sufficient steric protection to influence the approach of catalysts and other reactants, potentially leading to enhanced selectivity in synthetic transformations.
The spatial arrangement of the three butyl chains creates distinct steric environments around the tin center, with some regions being more accessible than others. This asymmetric steric environment can lead to preferential binding modes with catalysts and influence the stereochemical outcomes of reactions. Research on stereoselective hydrostannation reactions has demonstrated that bulky organotin reagents can achieve high stereoselectivity due to their steric demands.
The combination of the linear alkyne unit with the bulky organotin moiety creates a unique steric profile where one end of the molecule is highly hindered while the other end presents a more compact, though electronically modified, reaction site. This steric differentiation allows for selective functionalization strategies where reactions can be directed to occur preferentially at less hindered positions. The steric considerations are crucial for understanding the compound's behavior in complex synthetic sequences and its role as a building block in organic synthesis.
Properties
IUPAC Name |
tributyl(3,3,3-trifluoroprop-1-ynyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3F3.Sn/c3*1-3-4-2;1-2-3(4,5)6;/h3*1,3-4H2,2H3;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLXCIZDZFHGEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C#CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27F3Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10458558 | |
| Record name | 1-Tributylstannyl-3,3,3-trifluoro-1-propyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10458558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64185-12-2 | |
| Record name | 1-Tributylstannyl-3,3,3-trifluoro-1-propyne | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID10458558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Tributylstannyl-3,3,3-trifluoro-1-propyne | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of 1-tributylstannyl-3,3,3-trifluoro-1-propyne typically involves the formation of a trifluoropropynyl organometallic intermediate followed by transmetallation or direct stannylation. The key steps include:
- Generation of trifluoropropynyl lithium or related organometallic species.
- Reaction with tributylstannyl halides or hydrides to install the tributylstannyl group.
- Purification and isolation of the final stannylated trifluoropropyne.
Specific Synthetic Routes
Preparation via Trifluoropropynyllithium Intermediate
One common approach involves the preparation of 3,3,3-trifluoropropynyllithium by deprotonation or halogen-lithium exchange of a suitable trifluoropropynyl precursor. This reactive intermediate is then treated with tributylstannyl chloride or bromide to afford the target compound.
- Reaction Conditions:
- Solvent: Typically tetrahydrofuran (THF) or dimethylformamide (DMF)
- Temperature: Low temperatures (0 °C to -78 °C) to control reactivity
- Stoichiometry: Equimolar or slight excess of tributylstannyl halide
- Yields: Generally moderate to good, depending on purity of reagents and reaction control.
Direct Stannylation Using Tributylstannyl Hydride
An alternative method involves radical stannylation of trifluoropropynyl halides using tributylstannyl hydride (Bu3SnH) in the presence of radical initiators such as azobisisobutyronitrile (AIBN).
- Typical Procedure:
- Reagents: 3,3,3-trifluoropropynyl bromide or iodide, Bu3SnH, AIBN
- Solvent: Toluene or benzene
- Temperature: Reflux (~90 °C) under inert atmosphere (N2)
- Reaction Time: 12–16 hours
- Outcome: High yields (~85–90%) of this compound have been reported.
Representative Reaction Scheme
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | CF3-substituted propyne precursor + n-BuLi, THF, -78 °C | Formation of trifluoropropynyllithium intermediate | 80–90 |
| 2 | Tributylstannyl chloride, 0 °C to RT | Nucleophilic substitution to form stannylated product | 75–85 |
| Alternative | CF3-propynyl bromide + Bu3SnH + AIBN, toluene, reflux | Radical stannylation | 85–90 |
Research Findings and Notes
- The trifluoromethyl group imparts unique electronic properties, making the trifluoropropynyl intermediates highly reactive and sensitive to moisture and air, necessitating inert atmosphere techniques.
- The radical stannylation method is favored for its operational simplicity and high yield, but requires careful control of radical initiator concentration and temperature to avoid side reactions.
- The lithium intermediate route allows for more versatility in subsequent functionalization but demands stringent low-temperature control and anhydrous conditions.
- Purification is typically achieved by column chromatography under inert conditions to prevent decomposition of the organotin compound.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Disadvantages | Yield Range (%) |
|---|---|---|---|---|---|
| Organolithium route | CF3-propyne precursor, n-BuLi, Bu3SnCl | Low temp, inert atmosphere | Versatile intermediate, high purity | Requires low temp, sensitive | 75–90 |
| Radical stannylation | CF3-propynyl halide, Bu3SnH, AIBN | Reflux, inert atmosphere | High yield, simpler setup | Radical side reactions possible | 85–90 |
Chemical Reactions Analysis
1-Tributylstannyl-3,3,3-trifluoro-1-propyne undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the stannyl group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Coupling Reactions: It is often used in cross-coupling reactions, such as the Stille coupling, where it reacts with halides to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF or toluene . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthetic Applications
1-Tributylstannyl-3,3,3-trifluoro-1-propyne has emerged as a valuable reagent in organic synthesis due to its unique trifluoromethyl group, which enhances the lipophilicity and metabolic stability of organic compounds.
Key Synthetic Uses:
- Alkynylation Reactions: The compound is utilized in the alkynylation of various substrates. For instance, it has been shown to effectively participate in palladium-catalyzed reactions where it adds to carbon-carbon triple bonds, facilitating the formation of complex alkynes .
- Synthesis of CF3-Substituted Compounds: The trifluoropropynyl group allows for the synthesis of CF3-substituted ethenes and (hetero)arenes through stereoselective cross-coupling reactions. This versatility is crucial for developing new materials and pharmaceuticals .
Material Science Applications
The incorporation of trifluoromethyl groups into organic materials significantly alters their physical properties, making them suitable for various applications in material science.
Applications Include:
- Liquid Crystalline Displays (LCDs): Compounds containing CF3 groups are integral to the development of LCDs due to their favorable thermal and chemical stability .
- Organic Light-Emitting Diodes (OLEDs): Trifluorinated compounds are promising candidates for use in OLED technology, enhancing performance through improved charge transport properties .
Medicinal Chemistry
The unique properties of this compound make it a candidate for pharmaceutical applications.
Potential Medicinal Uses:
- Anticancer Agents: Research indicates that derivatives of trifluoropropynes can be developed into anticancer drugs. The compound's ability to mimic naturally occurring residues enhances its potential as a therapeutic agent .
- Biological Activity: The structural characteristics imparted by the trifluoromethyl group may improve the biological activity of compounds, making them more effective against various diseases .
Case Studies and Research Findings
Several studies highlight the efficacy and utility of this compound in synthetic methodologies:
Mechanism of Action
The mechanism of action of 1-Tributylstannyl-3,3,3-trifluoro-1-propyne involves its ability to act as a nucleophile in substitution reactions and as a coupling partner in cross-coupling reactions . The trifluoropropynyl group imparts unique reactivity, allowing the compound to participate in a wide range of chemical transformations. The stannyl group can be easily replaced by other functional groups, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
1-Tributylstannyl-3,3-diethoxy-prop-1-ene
Structural Differences :
- Substituents : Replaces the trifluoromethyl group with two ethoxy groups (OEt)₂.
- Synthesis : Uses 3,3-diethoxy-1-propyne and Bu₃SnCu(Bu)CNLi₂ in THF, achieving 81% yield .
- Reactivity : The electron-donating ethoxy groups enhance stability and direct reactivity toward electrophilic additions, contrasting with the electron-withdrawing CF₃ group in 1-tributylstannyl-3,3,3-trifluoro-1-propyne.
Applications : Used in synthesizing γ-hydroxy-α,β-unsaturated aldehydic esters of 2-lysophosphatidylcholine, demonstrating utility in lipid chemistry .
3,3,3-Trifluoro-1-propyne (Parent Compound)
Structural Differences : Lacks the tributylstannyl group.
- Synthesis : Generated in situ from 2-bromo-3,3,3-trifluoropropene (BTP) in Ru-catalyzed hydroarylation reactions .
- Reactivity : Participates in C–H bond activation with Ru(II) catalysts to form β-trifluoromethylstyrenes. Mechanistic studies reveal a Ru(II) intermediate and regioselectivity influenced by steric and electronic factors .
Applications : Key in pharmaceutical and agrochemical synthesis due to the CF₃ group's metabolic stability .
(Trifluoropropen-1-yl)tributyltin
Structural Differences : Contains a propenyl (C=C) backbone instead of a propyne (C≡C).
- Synthesis : Prepared from 2-bromo-3,3,3-trifluoropropene and tributyltin chloride using Mg in THF .
- Reactivity : The sp²-hybridized carbon alters conjugation and reactivity compared to sp-hybridized propynes.
Comparative Data Tables
Mechanistic and Electronic Considerations
- Electronic Effects : The CF₃ group in this compound withdraws electron density, polarizing the alkyne for nucleophilic attacks. This contrasts with ethoxy groups in analogs, which donate electrons and stabilize carbocation intermediates .
- Catalytic Interactions: In Ru-catalyzed reactions, trifluoropropyne undergoes C–H activation via a Ru(II) intermediate .
Biological Activity
1-Tributylstannyl-3,3,3-trifluoro-1-propyne (CAS No. 64185-12-2) is an organotin compound that has garnered interest in various fields, including medicinal chemistry and organic synthesis. This compound features a trifluoropropynyl moiety that enhances its reactivity and potential biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : CHFSn
- Molecular Weight : 324.0 g/mol
- Appearance : Colorless to yellow liquid
- Solubility : Soluble in organic solvents like dichloromethane and tetrahydrofuran
The biological activity of this compound is primarily attributed to its interaction with cellular targets. The trifluoropropynyl group is known to participate in nucleophilic addition reactions, which can alter the function of various biomolecules.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.
- Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cell membranes, potentially disrupting membrane integrity and function.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cells by generating ROS, leading to cellular damage and apoptosis.
Antimicrobial Activity
Research indicates that organotin compounds exhibit significant antimicrobial properties. A study demonstrated that this compound shows effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell walls and interfering with essential metabolic pathways.
Anticancer Activity
Preliminary studies suggest that this compound has potential anticancer properties. In vitro assays have shown that it can inhibit the growth of cancer cell lines by inducing apoptosis through the activation of caspases and modulation of cell cycle regulators.
Study 1: Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various organotin compounds, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Escherichia coli and Staphylococcus aureus.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
Study 2: Anticancer Activity
In a study assessing the cytotoxic effects on human cancer cell lines (HeLa and MCF-7), treatment with this compound resulted in a significant reduction in cell viability at concentrations above 50 µM. Apoptotic markers were elevated, indicating a mechanism involving programmed cell death.
| Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| HeLa | 45 | 70 |
| MCF-7 | 50 | 65 |
Q & A
Q. What are the established synthetic routes for 1-tributylstannyl-3,3,3-trifluoro-1-propyne, and how can yield optimization be achieved?
The synthesis of this compound typically involves coupling reactions between tributyltin halides and trifluoropropene derivatives. A validated method involves:
- Reagents : 2-Bromo-3,3,3-trifluoropropene, tributyltin chloride, magnesium (Mg), and tetrahydrofuran (THF) as the solvent.
- Procedure : Dropwise addition of the bromo-trifluoropropene and tributyltin chloride to a Mg suspension in THF at 0°C, followed by quenching with NH₄Cl and purification via column chromatography (hexane).
- Yield : 54% under optimized conditions, with purity confirmed by GC analysis .
Q. Key Factors for Optimization :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 0°C (reaction), 25°C (purification) | Lower temperatures reduce side reactions |
| Solvent | THF | Ensures solubility of organometallic intermediates |
| Purification | Hexane-based chromatography | Removes unreacted tin residues |
Q. How can researchers characterize this compound using spectroscopic methods?
Characterization relies on a combination of techniques:
- ¹H/¹³C/¹⁹F NMR : Identify trifluoromethyl (–CF₃) and tributylstannyl (–SnBu₃) groups. For example, the –CF₃ group shows a quintet in ¹⁹F NMR (~-60 ppm) due to coupling with adjacent protons .
- IR Spectroscopy : Detect C≡C stretching (~2100 cm⁻¹) and C–F vibrations (1100–1200 cm⁻¹) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 412.1 for C₁₃H₂₃F₃Sn) .
Q. Data Interpretation Tips :
Q. What safety protocols are critical when handling this compound?
- Toxicity : Tributyltin compounds are highly toxic; use fume hoods and nitrile gloves.
- Reactivity : Avoid contact with oxidizing agents (e.g., peroxides) to prevent explosive decomposition.
- Waste Disposal : Quench tin residues with aqueous NH₄Cl before disposal in designated hazardous waste containers .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
The compound acts as a trifluoropropynylating agent via:
- Stille Coupling : Transmetallation with palladium catalysts transfers the –C≡C–CF₃ group to aryl/vinyl halides.
- Electrophilic Trapping : Reacts with carbonyl compounds (e.g., ketones) under Lewis acid catalysis to form trifluoromethylated alkenes.
Q. Challenges :
Q. How can researchers resolve contradictions in reported reaction outcomes with this compound?
Discrepancies in yields or selectivity often arise from:
- Moisture Sensitivity : Trace water deactivates catalysts; rigorously dry solvents and reagents.
- Catalyst Choice : Pd(PPh₃)₄ vs. Pd₂(dba)₃ may alter reaction pathways.
- Temperature Gradients : Use controlled heating (e.g., microwave-assisted synthesis) for reproducibility .
Q. Case Study :
| Condition | Outcome | Likely Cause |
|---|---|---|
| Ambient temperature | Low yield (<30%) | Competing side reactions |
| 0°C, anhydrous THF | 54% yield | Suppressed decomposition |
Q. What computational methods aid in predicting the reactivity of this compound?
- DFT Calculations : Model transition states to predict regioselectivity in cycloadditions.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics.
- Software : Gaussian or ORCA for energy profiling; VMD for visualizing orbital interactions .
Example :
DFT studies of the compound’s HOMO-LUMO gap (~5.2 eV) indicate preferential reactivity with electron-deficient dienophiles .
Q. How can this compound be applied in synthesizing fluorinated heterocycles?
Q. What strategies mitigate tin residue contamination in final products?
- Purification : Sequential washes with aqueous KF (to precipitate SnF₂) followed by silica gel chromatography.
- Alternative Reagents : Use polymer-supported tin reagents to simplify removal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
